
2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide
Vue d'ensemble
Description
2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide, also known as MPTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTA belongs to the class of hydrazones, which are organic compounds that contain a carbon-nitrogen double bond and a nitrogen-hydrogen bond. The synthesis method of MPTA involves the reaction of 2-(4-methylphenoxy)acetohydrazide with 2,4,6-tribromo-3-hydroxybenzaldehyde under appropriate conditions.
Mécanisme D'action
The mechanism of action of 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide involves its ability to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell proliferation. 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are indicators of oxidative stress. Additionally, 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide has not been extensively studied in human clinical trials, which limits our understanding of its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could involve studying the safety and efficacy of 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide in human clinical trials. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide in other fields of medicine, such as neurology and cardiology. Finally, future research could focus on developing new derivatives of 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide with improved properties, such as increased solubility and bioavailability.
Applications De Recherche Scientifique
2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, antioxidant, and anticancer activities. 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide has been shown to have a protective effect against oxidative stress-induced cell damage.
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-N-[(Z)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br3N2O3/c1-9-2-4-10(5-3-9)24-8-14(22)21-20-7-11-12(17)6-13(18)16(23)15(11)19/h2-7,23H,8H2,1H3,(H,21,22)/b20-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQCCGDBDPSZEM-SCDVKCJHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=C(C=C2Br)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=C(C(=C(C=C2Br)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B3855761.png)
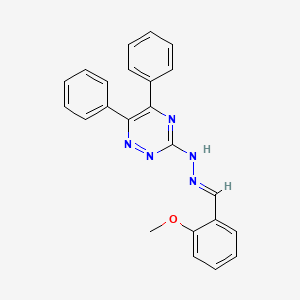
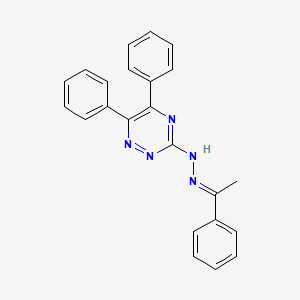
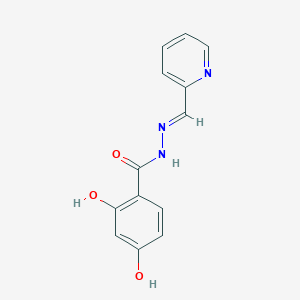
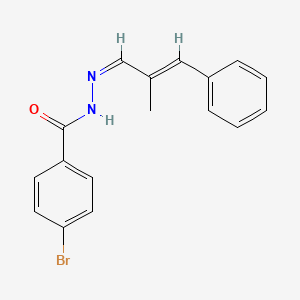
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B3855784.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B3855801.png)
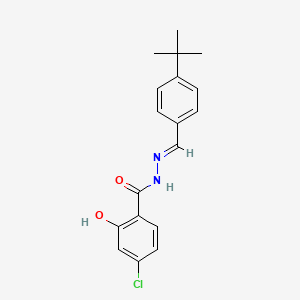
![2-{[3-cyano-4-(dimethylamino)-2-pyridinyl]thio}acetamide](/img/structure/B3855824.png)
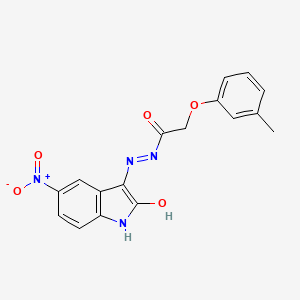
![1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B3855841.png)

![1-[3-(dimethylamino)propyl]-N-mesitylprolinamide di(2-butenedioate)](/img/structure/B3855864.png)